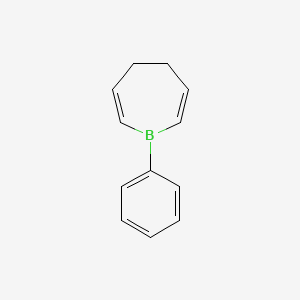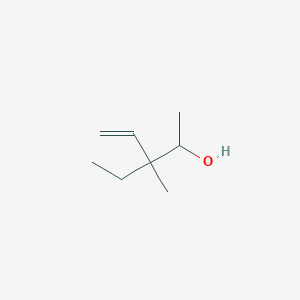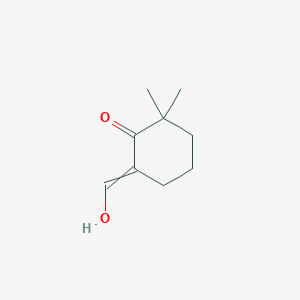
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one is an organic compound with a unique structure that features a hydroxymethylidene group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with formaldehyde under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which then reacts with formaldehyde to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethylidene group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions, while the cyclohexanone ring can provide structural stability and influence the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,2-dimethylcyclohexan-1-one: Similar structure but lacks the hydroxymethylidene group.
2,2-Dimethylcyclohexanone: The parent compound without any additional functional groups.
6-Hydroxymethyl-2,2-dimethylcyclohexan-1-one: Contains a hydroxymethyl group instead of a hydroxymethylidene group.
Uniqueness
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for various chemical transformations that are not possible with similar compounds lacking this group.
Properties
CAS No. |
61188-00-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6-(hydroxymethylidene)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-3-4-7(6-10)8(9)11/h6,10H,3-5H2,1-2H3 |
InChI Key |
DULDDQYEFRWUIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=CO)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)
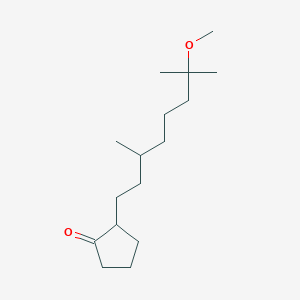



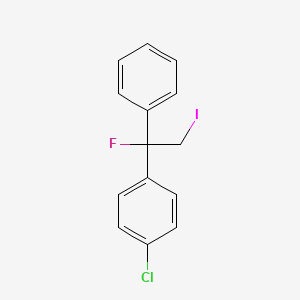


![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)

![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
